![molecular formula C19H28N2O2 B582067 Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 929301-99-5](/img/structure/B582067.png)
Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Description
Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C19H28N2O2 . It is also known by other names such as N-Boc-7-Benzyl-2,7-diazaspiro[3.5]nonane and has a molecular weight of 316.4 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-14-19(15-21)9-11-20(12-10-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
. The Canonical SMILES string is CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)CC3=CC=CC=C3
. Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 413.7±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 66.7±3.0 kJ/mol . The flash point is 204.0±28.7 °C . The index of refraction is 1.569 . The molar refractivity is 92.5±0.4 cm³ . It has 4 hydrogen bond acceptors and 0 hydrogen bond donors . It has 4 freely rotating bonds . The topological polar surface area is 32.8 Ų . The heavy atom count is 23 .Scientific Research Applications
Antitubercular Agents : Benzothiazinone derivatives containing a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have shown excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. One compound, in particular, demonstrated good safety and efficacy in an acute mouse model of tuberculosis, as well as better pharmacokinetic profiles compared to another compound, PBTZ169 (Wang et al., 2020).
Crystal Structure Analysis : The crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, reveals mirror symmetry and a chair conformation of the hexahydropyrimidine ring, with two benzyl substituents bonded equatorially to the ring N atoms (Dong et al., 1999).
Pseudopeptides Synthesis : The compound has been used in the synthesis of constrained surrogates for Pro-Leu and Gly-Leu dipeptides, useful in peptide synthesis. Conformational analyses of these tripeptide analogues suggest that they act as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
Supramolecular Arrangements : Studies on the preparation and crystallographic analysis of related diazaspiro[4.5]decane derivatives highlight the role of substituents in supramolecular arrangements, impacting crystal structures (Graus et al., 2010).
Synthesis of Bifunctional Compounds : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
properties
IUPAC Name |
tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-14-19(15-21)9-11-20(12-10-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPQMAJDIOUCHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672216 |
Source
|
Record name | tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
CAS RN |
929301-99-5 |
Source
|
Record name | tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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